AMP-PCP Enables ATP-Competitive Kinase Inhibitor Profiling via Measurable Ki and IC₅₀ Shifts
AMP-PCP serves as a non-hydrolyzable ATP-competitive probe in kinase assays, allowing for the determination of inhibitor mechanism of action. Its weak binding affinity relative to ATP enables it to be competed off, revealing a characteristic shift in inhibitor IC₅₀ [1]. This is in contrast to ATP, which undergoes hydrolysis and confounds kinetic analysis. AMP-PCP exhibits a calculated Ki of 490 μM for glycogen synthase kinase-3β (GSK-3β) [1]. Using AMP-PCP, known ATP-competitive inhibitors like staurosporine and Ro 31-8220 showed a significant shift in IC₅₀, while non-competitive or uncompetitive inhibitors like lithium chloride did not, confirming the assay's ability to distinguish modes of inhibition [1].
| Evidence Dimension | Affinity (Ki) for GSK-3β |
|---|---|
| Target Compound Data | Ki = 490 μM |
| Comparator Or Baseline | ATP (Ki is significantly lower; typically in low μM range for kinases, not directly comparable due to hydrolysis) |
| Quantified Difference | AMP-PCP has a Ki of 490 μM, enabling its use as a weak, displaceable competitor in competition assays, unlike ATP which acts as a substrate [1]. |
| Conditions | Scintillation proximity assay (SPA) using GSK-3β as model kinase [1]. |
Why This Matters
This property allows users to definitively characterize novel kinase inhibitors as ATP-competitive without requiring radiolabeled ATP at high concentrations, de-risking early-stage drug discovery programs.
- [1] Peterson, M. F., et al. (1999). The use of beta, gamma-methyleneadenosine 5'-triphosphate to determine ATP competition in a scintillation proximity kinase assay. Analytical Biochemistry, 271(2), 131-136. View Source
